molecular formula C9H10N2O5 B11947218 4,5-Dimethoxy-2-nitrobenzaldehyde oxime

4,5-Dimethoxy-2-nitrobenzaldehyde oxime

Cat. No.: B11947218
M. Wt: 226.19 g/mol
InChI Key: CRQFTYUZLLSSDF-BJMVGYQFSA-N
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Description

4,5-Dimethoxy-2-nitrobenzaldehyde oxime is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of methoxy groups at the 4 and 5 positions, a nitro group at the 2 position, and an oxime functional group attached to the benzaldehyde moiety. It is a valuable chemical in various research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by the formation of the oxime. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4,5-dimethoxy-2-nitrobenzaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Hydrogen peroxide, acetic acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Reduction: 4,5-Dimethoxy-2-aminobenzaldehyde.

    Oxidation: 4,5-Dimethoxy-2-nitrosobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-2-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the oxime group but shares similar structural features.

    4,5-Dimethoxy-2-aminobenzaldehyde: Formed by the reduction of the nitro group in 4,5-Dimethoxy-2-nitrobenzaldehyde oxime.

    4,5-Dimethoxy-2-nitrosobenzaldehyde: Formed by the oxidation of the oxime group in this compound.

Uniqueness: this compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

(NE)-N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+

InChI Key

CRQFTYUZLLSSDF-BJMVGYQFSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC

Origin of Product

United States

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